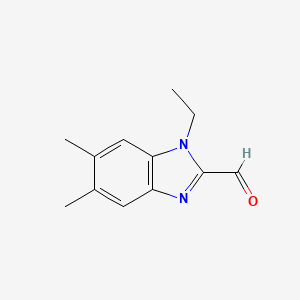![molecular formula C12H25N3 B1421394 1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine CAS No. 1235439-57-2](/img/structure/B1421394.png)
1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine
Vue d'ensemble
Description
1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine is a chemical compound with the molecular formula C12H25N3 .
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of 1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine .Molecular Structure Analysis
The molecular structure of 1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine consists of a piperazine ring attached to a 2,5-dimethylpyrrolidine ring via an ethyl linker .Chemical Reactions Analysis
I could not find specific information on the chemical reactions involving 1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine .Physical And Chemical Properties Analysis
1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine has a predicted boiling point of 274.7±8.0 °C and a predicted density of 0.931±0.06 g/cm3 . It also has a molecular weight of 211.35 .Applications De Recherche Scientifique
Anticonvulsant Activity
1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine derivatives have been synthesized and tested for anticonvulsant activity. Studies have shown that several compounds in this category are effective in at least one seizure model, indicating their potential as anticonvulsant agents. For instance, specific compounds demonstrated high activity in the 6-Hz psychomotor seizure test as well as in the maximal electroshock and subcutaneous pentylenetetrazole screens (Kamiński, Rzepka, & Obniska, 2011); (Rybka et al., 2017).
Antimicrobial and Antifungal Activities
Compounds derived from 1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine have shown promising results in antimicrobial studies. Some derivatives exhibited excellent antibacterial and antifungal activities when compared to standard drugs, suggesting their potential use in treating microbial infections (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Antiproliferative Effects Against Cancer
Certain derivatives of 1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines. Notably, some compounds showed significant activity on all tested cell lines except K562, indicating their potential as anticancer agents (Mallesha et al., 2012).
Neuroprotective Approach in Alzheimer's Disease
A novel compound, incorporating 1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine, was designed for a multi-target therapeutic neuroprotective approach as a potential treatment for Alzheimer's disease. This compound demonstrated properties such as inhibiting acetylcholinesterase activity and offering neuroprotection against Ab42 toxicity, which are critical in Alzheimer's disease management (Lecanu et al., 2010).
Insecticide Development
Research has been conducted on the use of 1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine derivatives in developing novel insecticides. These compounds have shown certain growth-inhibiting activities against pests such as the armyworm, indicating their potential application in agriculture (Cai et al., 2010).
Memory Facilitation in Mice
Certain derivatives of 1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine have been studied for their effects on learning and memory facilitation in mice. Research suggests that these compounds can significantly shorten arrival times and diminish numbers of errors in memory tests, highlighting their potential in cognitive enhancement (Li Ming-zhu, 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[2-(2,5-dimethylpyrrolidin-1-yl)ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c1-11-3-4-12(2)15(11)10-9-14-7-5-13-6-8-14/h11-13H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSWLIJSBRAXMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1CCN2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401228015 | |
| Record name | 1-[2-(2,5-Dimethyl-1-pyrrolidinyl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401228015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine | |
CAS RN |
1235439-57-2 | |
| Record name | 1-[2-(2,5-Dimethyl-1-pyrrolidinyl)ethyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(2,5-Dimethyl-1-pyrrolidinyl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401228015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-[(2-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1421311.png)

![5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1421315.png)



![2-Butyl-4-chloro-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid](/img/structure/B1421321.png)
![N1-[(1E)-(4-Methylphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine](/img/structure/B1421324.png)
![N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine hydrochloride](/img/structure/B1421325.png)



![N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]-4-methylbenzenesulfonamide](/img/structure/B1421330.png)
![N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine dihydrochloride propan-2-ol](/img/structure/B1421333.png)